4-Iodopyrrolidine-2-carboxylic acid
Description
Significance of Pyrrolidine (B122466) Frameworks in Chemical Research
The pyrrolidine core is a ubiquitous feature in numerous natural and synthetic compounds, contributing significantly to their biological and pharmacological activities. nih.govfrontiersin.org Its non-planar, puckered structure provides a three-dimensional scaffold that can effectively present substituents in specific spatial orientations, a critical factor for molecular recognition and interaction with biological targets. nih.govresearchgate.net This structural characteristic makes pyrrolidine derivatives valuable as intermediates in the synthesis of complex molecules, including alkaloids, vitamins, and a wide range of pharmaceuticals. mdpi.com
The versatility of the pyrrolidine ring is evident in its presence in a variety of approved drugs with diverse therapeutic applications, such as antiviral, antibacterial, anticancer, and anti-inflammatory agents. nih.govfrontiersin.org The ability to introduce various substituents onto the pyrrolidine ring allows for the systematic exploration of structure-activity relationships (SAR), guiding the design of new and more effective therapeutic agents. frontiersin.org
Role of Halogenation, Specifically Iodination, in Pyrrolidine-2-carboxylic Acid Chemistry
Halogenation, the process of introducing one or more halogen atoms into a molecule, is a fundamental transformation in organic synthesis. mt.com In the context of pyrrolidine-2-carboxylic acid, halogenation, particularly at the 4-position, can significantly influence the molecule's properties. The introduction of a halogen atom can alter the electronic environment, lipophilicity, and metabolic stability of the parent compound.
Iodination, the introduction of an iodine atom, is of particular interest. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodinated compounds valuable synthetic intermediates. mt.com The iodine atom can serve as a versatile handle for further functionalization through various cross-coupling reactions, allowing for the construction of more complex molecular architectures. For instance, the iodine atom can be readily displaced by nucleophiles or participate in transition metal-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds.
The Hell-Volhard-Zelinsky reaction is a classic method for the α-halogenation of carboxylic acids, though it requires the presence of a catalyst like phosphorus. libretexts.orgchemistrysteps.com More modern methods have been developed for the efficient chlorination and iodination of carboxylic acids. chemistrysteps.com
Overview of Current Research Trajectories for 4-Iodopyrrolidine-2-carboxylic Acid
Current research involving this compound and its derivatives is primarily focused on its utility as a synthetic building block. The presence of the iodine atom makes it a key precursor for creating a diverse range of substituted pyrrolidine analogs. These analogs are then investigated for their potential biological activities across various therapeutic areas.
While specific research on this compound itself is not extensively documented in publicly available literature, the broader field of halogenated pyrrolidine derivatives is an active area of investigation. For example, the synthesis of various substituted pyrrolidine-4-carboxylic acid derivatives has been explored for their incorporation into peptide-like structures known as foldamers. nih.gov Furthermore, the synthesis of radiolabeled compounds, such as those containing iodine-125, highlights the role of iodinated precursors in developing diagnostic tools. umich.edu
The general strategy often involves synthesizing the iodinated pyrrolidine core and then using it in subsequent reactions to build more complex molecules. For instance, a patent describes the preparation of various pyrrolidine-2-carboxylic acid derivatives, showcasing the synthetic versatility of this scaffold. google.com Another study details the stereoselective synthesis of pyrrolidine analogs, emphasizing the importance of controlling the three-dimensional arrangement of substituents for biological activity. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8INO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOUWVWXEOPEOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Iodopyrrolidine 2 Carboxylic Acid
Direct Iodination Strategies
Direct iodination of the pyrrolidine (B122466) ring presents an efficient route to 4-iodopyrrolidine-2-carboxylic acid, avoiding the need for lengthy de novo synthesis. These methods focus on the regioselective introduction of an iodine atom at the C-4 position.
Regioselective C-4 Iodination Approaches to the Pyrrolidine Ring
Achieving regioselectivity in the direct halogenation of saturated heterocycles can be challenging. However, methods have been developed for the selective iodination of pyrrolidine derivatives at the C-4 position. These strategies often rely on the directing influence of existing functional groups on the pyrrolidine ring. For instance, the synthesis of 4-iodopyrrole-2-carbaldehydes has been achieved through a cascade reaction involving the construction of pyrrole-2-carbaldehydes followed by a selective iodination at the C-4 position. acs.org This highlights the potential for substrate-controlled regioselectivity in the synthesis of iodinated pyrrolidines.
Oxidative Decarboxylation-β-Iodination Pathways for Pyrrolidines from α-Amino Acids
A powerful strategy for the synthesis of substituted pyrrolidines involves the oxidative decarboxylation of α-amino acids. nih.govresearchgate.net This approach has been successfully applied to the synthesis of 2,3-disubstituted pyrrolidines through a one-pot oxidative decarboxylation-β-iodination of α-amino acid carbamates or amides. nih.gov In this process, the iodine is introduced at the previously unfunctionalized 3-position, which corresponds to the 4-position in the context of a pyrrolidine-2-carboxylic acid precursor. This method provides a direct route to 3-iodopyrrolidines from readily available proline derivatives. rsc.org The reaction proceeds under mild conditions and offers a pathway to a variety of drug analogues. rsc.org
| Starting Material | Reagents | Product | Key Features |
| α-Amino acid carbamates/amides | Oxidant, Iodine source | 2,3-disubstituted pyrrolidines | One-pot procedure, introduces iodine at the 3-position. nih.gov |
| Proline derivatives | Radical initiator, Iodine source | 2-Aryl-3-iodopyrrolidines | Metal-free, sequential scission–iodination–arylation. rsc.org |
Reagents and Catalysts Utilized in Direct Iodination Protocols, including N-Iodosuccinimide
A variety of reagents and catalysts are employed in direct iodination protocols. N-Iodosuccinimide (NIS) is a widely used and effective electrophilic iodinating agent for these transformations. organic-chemistry.orgiofina.comwikipedia.org It is a stable, crystalline solid that offers greater precision in iodine transfer compared to elemental iodine. iofina.comchembk.com NIS can be activated by acids, such as trifluoroacetic acid, to enhance its reactivity towards deactivated aromatic and heterocyclic systems. organic-chemistry.org Other iodine sources, such as molecular iodine (I₂), are also utilized, often in the presence of an oxidant or a catalyst to facilitate the reaction. researchgate.netorganic-chemistry.orgnih.gov For instance, the combination of an oxidant like sodium persulfate (Na₂S₂O₈) and sodium iodide as the iodine source has been used to synthesize 4-iodopyrrole-2-carbaldehydes. acs.org
| Reagent/Catalyst | Role | Applications |
| N-Iodosuccinimide (NIS) | Electrophilic iodinating agent | Iodination of alkenes, aromatic compounds, and heterocycles. organic-chemistry.orgiofina.comwikipedia.org |
| Molecular Iodine (I₂) | Iodine source | Used in electrophilic cyclizations and direct iodinations, often with an oxidant or catalyst. researchgate.netorganic-chemistry.orgnih.gov |
| Trifluoroacetic acid | Catalyst | Activates NIS for the iodination of deactivated systems. organic-chemistry.org |
| Sodium Persulfate (Na₂S₂O₈) | Oxidant | Used in conjunction with an iodine source for iodination reactions. acs.org |
Intramolecular Cyclization Reactions Leading to the 4-Iodopyrrolidine Core
Intramolecular cyclization reactions provide a powerful alternative for constructing the 4-iodopyrrolidine core. These methods involve the formation of the pyrrolidine ring and the introduction of the iodine atom in a single or sequential process from an acyclic precursor.
Iodine-Mediated Cyclization of Unsaturated Amides and Related Precursors
Iodine can effectively mediate the cyclization of unsaturated amides and related compounds to form iodinated pyrrolidines. beilstein-journals.orgnih.govrsc.org This process, often referred to as iodocyclization, involves the electrophilic attack of iodine on the unsaturated bond, which triggers the intramolecular nucleophilic attack of the amide nitrogen to form the pyrrolidine ring. beilstein-journals.org The regioselectivity of the cyclization can be influenced by the length of the carbon chain separating the alkene and the amide. beilstein-journals.org For example, the iodine-mediated cyclization of N-alkenylamides can lead to the formation of the pyrrolidine ring. beilstein-journals.org Similarly, iodocyclization of α-amino-ynones has been shown to produce enantiomerically enriched β-iodopyrrolin-4-ones in excellent yields. nih.gov
Electrophilic Cyclization Strategies Involving Iodine for Pyrrolidine Annulation
Electrophilic cyclization is a broader strategy that encompasses the use of iodine to induce the formation of the pyrrolidine ring. rsc.orgnih.govnih.gov These reactions often involve the generation of an electrophilic iodine species that activates an unsaturated system within the precursor molecule, leading to subsequent ring closure. For instance, a highly selective iodide-mediated tandem Mannich/cyclization reaction of methylenecyclopropyl amides has been developed to afford trans-2,3-disubstituted pyrrolidines. nih.gov This method demonstrates the versatility of iodine in promoting complex cascade reactions that lead to highly functionalized pyrrolidine structures. Furthermore, iodine-mediated annulation reactions of N-cyclopropyl enamines have been utilized to produce 1,4-dihydropyridine (B1200194) derivatives, showcasing the broader applicability of iodine in heterocyclic synthesis. nih.gov
| Precursor Type | Reagent | Product | Key Features |
| Unsaturated amides | Iodine | Iodinated pyrrolidines | Iodine mediates both cyclization and iodination. beilstein-journals.orgrsc.org |
| α-Amino-ynones | Iodine | β-Iodopyrrolin-4-ones | Produces enantiomerically enriched products. nih.gov |
| Methylenecyclopropyl amides | Iodide | trans-2,3-Disubstituted pyrrolidines | Tandem Mannich/cyclization reaction. nih.gov |
| N-Cyclopropyl enamines | Molecular Iodine (I₂) | 1,4-Dihydropyridine derivatives | Annulation reaction forming a six-membered ring. nih.gov |
Asymmetric Intramolecular Haloamination and Haloamidation for Stereocontrolled Iodopyrrolidine Formation
Asymmetric intramolecular haloamination and haloamidation reactions are powerful methods for the stereocontrolled synthesis of nitrogen-containing heterocycles. These reactions involve the cyclization of an unsaturated amine or amide substrate, initiated by an electrophilic halogen source. The stereochemistry of the newly formed chiral centers in the pyrrolidine ring is controlled by the chirality of the starting material or by a chiral catalyst.
The general mechanism for iodocyclization, often termed iodoamination or iodoamidation, proceeds through the activation of an alkene by an electrophilic iodine species (e.g., I_2, NIS, IDCI). This forms a cyclic iodonium (B1229267) ion intermediate. The tethered nitrogen nucleophile (amine or amide) then attacks this intermediate in an intramolecular fashion. The stereochemical outcome of this ring-closure is typically governed by Baldwin's rules and the conformational preferences of the transition state, leading to high diastereoselectivity.
In the context of forming this compound derivatives, a suitable precursor would be an open-chain amino acid derivative containing a strategically placed double bond. For instance, a derivative of allylglycine could undergo a stereoselective iodine-mediated cyclization. A notable example in the synthesis of related proline analogues is the bromine-mediated cyclization of an α-allyl phenylglycine derivative, which proceeds with high diastereoselectivity to form a γ-lactone that can be further converted to the desired proline structure. A similar strategy using an iodine source would be expected to yield the corresponding 4-iodopyrrolidine derivative.
The stereocontrol in these reactions can be substrate-based, where a chiral center already present in the acyclic precursor directs the facial selectivity of the cyclization, or catalyst-based, where a chiral catalyst orchestrates the enantioselective transformation of a prochiral substrate.
Table 1: Representative Substrate-Controlled Halocyclization This table illustrates the principle of stereocontrol in a related bromoamidation reaction, which is analogous to the iodoamidation required for the target compound.
| Starting Material | Reagent | Product | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| (S)-α-Allyl Phenylglycine Methyl Ester Derivative | N-Bromosuccinimide (NBS) | γ-Lactone Precursor to 4-Bromoproline Derivative | >95:5 | princeton.edu |
Precursor-Based Synthetic Routes
A logical and direct approach to the synthesis of the 4-iodopyrrolidine ring involves using a precursor that already contains the required carbon skeleton and the iodine atom. 4-Iodobutyric acid is a commercially available and suitable starting material for this purpose. The synthesis strategy would involve the introduction of an amino group at the α-position (C2) followed by intramolecular cyclization.
A plausible synthetic sequence is outlined below:
α-Amination: The α-position of 4-iodobutyric acid or its corresponding ester can be functionalized with an amino group. This can be achieved through various methods, such as α-bromination followed by nucleophilic substitution with an amine source (e.g., ammonia (B1221849) or a protected amine equivalent).
Intramolecular Cyclization: The resulting 2-amino-4-iodopentanoic acid derivative can then undergo intramolecular nucleophilic substitution. The amino group at C2 attacks the carbon bearing the iodine atom (C4), displacing the iodide and forming the pyrrolidine ring. This S_N2 reaction typically proceeds with inversion of stereochemistry at the C4 position if a chiral center is present. The reaction is often promoted by a base to deprotonate the amino group, increasing its nucleophilicity.
This route provides a straightforward, albeit potentially low-yielding, pathway to the racemic this compound. Achieving enantioselectivity would require an asymmetric amination step or resolution of the final product.
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products like amino acids, sugars, and terpenes, which serve as excellent starting materials for asymmetric synthesis. For the synthesis of this compound, L-pyroglutamic acid (derived from L-glutamic acid) and 4-hydroxy-L-proline are particularly relevant chiral precursors.
From 4-Hydroxy-L-proline: 4-Hydroxy-L-proline possesses the desired pyrrolidine ring and the correct stereochemistry at the C2 (carboxyl-bearing) carbon. The synthesis of the 4-iodo derivative can be achieved by chemical manipulation of the hydroxyl group at C4.
A typical synthetic pathway would involve:
Activation of the Hydroxyl Group: The hydroxyl group is converted into a good leaving group, such as a tosylate, mesylate, or triflate.
Nucleophilic Substitution: The activated leaving group is then displaced by an iodide ion (e.g., from sodium iodide in acetone). This reaction proceeds via an S_N2 mechanism, resulting in an inversion of stereochemistry at the C4 position. Therefore, starting from trans-4-hydroxy-L-proline would yield cis-4-iodo-L-proline.
Table 2: Synthesis of 4-Substituted Proline Analogues from Chiral Precursors This table showcases the general yields and stereochemical outcomes for nucleophilic substitution on proline derivatives, a key step in this synthetic approach.
| Precursor | Reaction Steps | Product Configuration | Overall Yield | Reference |
|---|---|---|---|---|
| trans-4-Hydroxy-L-proline | 1. Protection 2. Mesylation 3. Substitution with NaN_3 4. Reduction & Deprotection | cis-4-Aminopyrrolidine-3-carboxylic acid | 52% | manchester.ac.uk |
| cis-4-Hydroxy-L-proline | 1. Protection 2. Mitsunobu reaction with HN_3 3. Reduction & Deprotection | trans-4-Aminopyrrolidine-3-carboxylic acid | 50% | manchester.ac.uk |
Note: The synthesis of the 4-amino analogues demonstrates the feasibility and stereochemical control of S_N2 displacement at the C4 position. A similar reaction with an iodide nucleophile would produce the target compound.
Chemoenzymatic and Biosynthetic Approaches to Halogenated Pyrrolidines
The use of enzymes in organic synthesis offers significant advantages, including high selectivity (regio-, chemo-, and stereo-), mild reaction conditions, and reduced environmental impact. For the synthesis of halogenated compounds, halogenase enzymes are of particular interest. escholarship.org
Recently, a family of Fe(II)/α-ketoglutarate-dependent non-heme iron halogenases has been discovered that can catalyze the direct halogenation of unactivated C-H bonds in free amino acids. princeton.eduescholarship.org For example, the enzyme BesD was found to chlorinate L-lysine at the C4 position. escholarship.org Subsequent research has identified homologous enzymes capable of acting on different amino acid substrates and utilizing different halide ions, including bromide. escholarship.org
While direct enzymatic iodination of a proline precursor at the C4 position to yield this compound has not yet been reported, this class of enzymes represents a highly promising future direction. A potential chemoenzymatic strategy could involve:
Directed Evolution: Engineering a known amino acid halogenase through directed evolution to accept a proline-based substrate and an iodide ion.
Biocatalytic Halogenation: Using the engineered enzyme to regioselectively and stereoselectively iodinate a suitable proline or a linear amino acid precursor.
Chemical or Enzymatic Cyclization: If a linear precursor is used, a subsequent cyclization step, which could also be enzyme-catalyzed, would be required to form the pyrrolidine ring. beilstein-journals.org For example, halogenation of an amino acid can activate a C-H bond, enabling a subsequent enzyme-catalyzed cyclization. beilstein-journals.org
Another chemoenzymatic approach involves transaminases. It has been shown that ω-chloroketones can be converted into chiral 2-substituted pyrrolidines using transaminases, which trigger a spontaneous cyclization. Adapting this methodology to an iodo-substituted substrate could provide a biocatalytic route to the desired pyrrolidine core.
These biosynthetic and chemoenzymatic methods, while still in development for this specific target, hold great potential for the efficient and sustainable production of complex halogenated molecules like this compound.
Stereochemical Aspects and Control in 4 Iodopyrrolidine 2 Carboxylic Acid Synthesis
Inherent Chirality of the Pyrrolidine-2-carboxylic Acid System
The foundational structure of 4-iodopyrrolidine-2-carboxylic acid is derived from pyrrolidine-2-carboxylic acid, commonly known as proline. mdpi.comsigmaaldrich.com Proline is one of the proteinogenic amino acids and possesses a unique cyclic structure where the alpha-amino group is incorporated into a five-membered pyrrolidine (B122466) ring. mdpi.com This inherent cyclic nature imparts significant conformational rigidity compared to other amino acids. researchgate.net
The chirality of this system originates at the C2 carbon (the alpha-carbon), which is a stereogenic center. This gives rise to two enantiomers: L-proline ((S)-pyrrolidine-2-carboxylic acid) and D-proline ((R)-pyrrolidine-2-carboxylic acid). sigmaaldrich.comresearchgate.net L-proline is the naturally occurring and more common form. mdpi.comresearchgate.net This intrinsic chirality makes proline and its derivatives, such as 4-hydroxyproline, valuable starting materials or "chiral pool" precursors in the stereoselective synthesis of more complex molecules. mdpi.com The fixed stereochemistry of the C2 position serves as a crucial starting point for controlling the stereochemical outcome of subsequent reactions, including the introduction of a substituent at the C4 position. nih.gov The conformational rigidity and defined stereochemistry of the proline scaffold are fundamental to its widespread use in asymmetric organocatalysis, a field that leverages small chiral organic molecules to catalyze enantioselective transformations. nih.govresearchgate.netnih.gov
Diastereomeric and Enantiomeric Forms of this compound
The introduction of an iodine atom at the C4 position of the pyrrolidine-2-carboxylic acid ring creates a second stereocenter. A molecule with 'n' stereocenters can have a maximum of 2n stereoisomers. libretexts.orgopenstax.org Therefore, this compound, with two stereocenters (C2 and C4), can exist as four distinct stereoisomers. libretexts.orgopenstax.org
These stereoisomers consist of two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other and have opposite configurations at all stereocenters. openstax.orgmasterorganicchemistry.com Diastereomers, on the other hand, are stereoisomers that are not mirror images. They have different configurations at some, but not all, stereocenters. openstax.orgmasterorganicchemistry.com
The four stereoisomers of this compound are:
(2S, 4S)-4-iodopyrrolidine-2-carboxylic acid
(2R, 4R)-4-iodopyrrolidine-2-carboxylic acid
(2S, 4R)-4-iodopyrrolidine-2-carboxylic acid
(2R, 4S)-4-iodopyrrolidine-2-carboxylic acid
The relationships between these isomers can be summarized as follows:
| Stereoisomer | Relationship to (2S, 4S) | Relationship to (2R, 4R) | Relationship to (2S, 4R) | Relationship to (2R, 4S) |
| (2S, 4S) | Identical | Enantiomer | Diastereomer | Diastereomer |
| (2R, 4R) | Enantiomer | Identical | Diastereomer | Diastereomer |
| (2S, 4R) | Diastereomer | Diastereomer | Identical | Enantiomer |
| (2R, 4S) | Diastereomer | Diastereomer | Enantiomer | Identical |
The relative orientation of the substituents at C2 and C4 defines the diastereomeric relationship as either cis or trans. In the cis isomers, the carboxyl group and the iodine atom are on the same face of the ring, whereas in the trans isomers, they are on opposite faces. For example, (2S,4R) and (2R,4S) isomers would be considered cis, while (2S,4S) and (2R,4R) isomers would be trans. nih.gov The distinct physical and chemical properties of these diastereomers allow for their separation and selective synthesis. libretexts.org
Methodologies for Stereoselective Synthesis
Achieving control over the absolute and relative stereochemistry of the C2 and C4 centers is a primary challenge in the synthesis of this compound. Several strategies have been developed to address this, broadly categorized into approaches using chiral auxiliaries, asymmetric catalysis, and diastereoselective cyclizations.
Chiral Auxiliary-Mediated Approaches for Stereocontrol
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter(s) have been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com
In the context of synthesizing substituted pyrrolidines, chiral auxiliaries such as Evans oxazolidinones or pseudoephedrine amides are commonly employed. wikipedia.org For instance, an achiral substrate can be attached to a chiral auxiliary to form an intermediate. The steric and electronic properties of the auxiliary then block one face of the molecule, forcing an incoming reagent (e.g., an electrophile for an alkylation or an iodinating agent) to attack from the less hindered face, thereby creating a new stereocenter with high selectivity. wikipedia.org
| Auxiliary Type | General Approach | Outcome |
| Oxazolidinones | Acylation of the auxiliary, followed by deprotonation to form a chiral enolate, which then reacts with an electrophile. wikipedia.org | High diastereoselectivity in alkylation and aldol (B89426) reactions. wikipedia.org |
| Pseudoephedrine | Formation of a pseudoephedrine amide from a carboxylic acid. Deprotonation at the α-carbon and subsequent reaction with an electrophile. wikipedia.org | The addition product is typically syn to the auxiliary's methyl group and anti to the hydroxyl group. wikipedia.org |
| Camphorsultam | Used to control the stereochemistry of various transformations, including cycloadditions and alkylations. sigmaaldrich.com | Provides high levels of asymmetric induction due to its rigid, sterically demanding structure. |
While specific examples for this compound are not extensively detailed in general literature, the principles are directly applicable. A strategy could involve using a chiral auxiliary to control the stereoselective alkylation of a glycine-derived enolate with an iodine-containing electrophile, followed by cyclization and removal of the auxiliary.
Asymmetric Catalysis in Iodopyrrolidine Formation
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. nih.gov This approach is highly efficient and is a cornerstone of modern organic synthesis. nih.gov Catalysts can be chiral metal complexes or purely organic molecules (organocatalysts). nih.govacs.org
For the synthesis of iodopyrrolidines, several catalytic strategies are relevant:
Catalytic Asymmetric Iodocyclization: An enantiopure catalyst can control the cyclization of an unsaturated substrate, such as a homoallylic amine or sulfonamide, in the presence of an iodine source. The catalyst coordinates to the substrate in a way that favors the formation of one specific enantiomer of the cyclic product. acs.org For example, iodocyclization of enantiopure homoallylic sulfonamides has been shown to produce trans-2,5-disubstituted 3-iodopyrrolidines. acs.org
Catalytic Asymmetric Cycloadditions: 1,3-dipolar cycloadditions between azomethine ylides and electron-deficient alkenes are a powerful method for constructing pyrrolidine rings. scispace.comresearchgate.net A chiral catalyst, often a metal complex with a chiral ligand, can orchestrate the cycloaddition to produce pyrrolidines with high enantiomeric and diastereomeric purity. scispace.com The iodine functionality could be present on the dipolarophile or introduced in a subsequent step.
Proline-Derived Organocatalysis: Given that proline itself is a chiral pyrrolidine, it and its derivatives (e.g., diarylprolinol silyl (B83357) ethers) are frequently used as organocatalysts for various asymmetric transformations, including aldol and Mannich reactions, which can generate key precursors for substituted pyrrolidines. nih.govnih.gov
Diastereoselective Control in Cyclization Reactions
Diastereoselective cyclization reactions are a key method for establishing the relative stereochemistry (cis or trans) of substituents on the pyrrolidine ring. acs.org This control is often achieved by leveraging the pre-existing stereochemistry in an acyclic precursor.
One prominent method is the intramolecular cyclization of a linear molecule containing one or more stereocenters. For example, the cyclization of an amino aldehyde or a substrate undergoing a Michael addition-initiated ring closure can proceed with high diastereoselectivity. mdpi.com The stereochemistry of the final cyclic product is dictated by the thermodynamic stability of the possible transition states, where steric interactions are minimized.
A powerful strategy for forming substituted pyrrolidines is the diastereoselective 1,3-dipolar cycloaddition. For instance, the reaction between a nitrone and a cyclopropane (B1198618) can lead to the formation of a pyrrolidine ring with controlled stereochemistry. nih.gov Similarly, the addition of a Grignard reagent to a chiral imine or 1,3-oxazolidine derived from a chiral precursor like (R)-phenylglycinol can lead to a trans-(R,R)-disubstituted pyrrolidine with high diastereoselectivity. acs.org
Absolute Configuration Assignment and Determination Techniques for Stereoisomers
Once a stereoselective synthesis is complete, it is crucial to determine the absolute configuration of the product to confirm the success of the method. The absolute configuration refers to the precise three-dimensional arrangement of atoms at a chiral center, described by the R/S nomenclature based on the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgyoutube.com
Several analytical techniques are used for this purpose:
X-ray Crystallography: This is the most definitive method for determining absolute configuration. wikipedia.org It provides a direct visualization of the molecule's three-dimensional structure in a crystalline state. However, it requires a single crystal of suitable quality, which can be challenging to obtain. wikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, it is a powerful tool for determining the structure and relative stereochemistry of diastereomers. stackexchange.com To determine absolute configuration, NMR can be used in conjunction with chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents. These agents interact differently with each enantiomer, leading to distinguishable signals in the NMR spectrum. stackexchange.com
Chiroptical Methods: These techniques measure the differential interaction of a chiral molecule with polarized light.
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD): These methods measure the rotation of plane-polarized light or the differential absorption of circularly polarized light, respectively, as a function of wavelength. The resulting spectrum is unique to a specific enantiomer and can be compared to known compounds or theoretical calculations to assign the absolute configuration. wikipedia.org
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. By comparing the experimental VCD spectrum to one predicted by quantum chemical calculations (e.g., DFT), the absolute configuration can be reliably assigned. stackexchange.com
Chemical Correlation: The absolute configuration of a new compound can be determined by chemically converting it, through a series of reactions with known stereochemical outcomes, into a compound whose absolute configuration is already established. wikipedia.org
Mechanistic Investigations of Reactions Involving 4 Iodopyrrolidine 2 Carboxylic Acid
Reaction Mechanisms of Iodocyclization
Iodocyclization is a powerful method for constructing heterocyclic systems, such as the pyrrolidine (B122466) ring found in 4-iodopyrrrolidine-2-carboxylic acid. The reaction proceeds through a well-orchestrated sequence of electronic events.
The iodocyclization reaction is initiated by the electrophilic activation of an unsaturated precursor. researchgate.net In the synthesis of iodopyrrolidines, this typically involves an alkene or alkyne tethered to a nitrogen-containing chain. The process begins with an electrophilic iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), which interacts with the electron-rich double or triple bond. researchgate.netresearchgate.net This interaction forms a cyclic iodonium (B1229267) ion intermediate. acs.org
The formation of this three-membered ring containing a positively charged iodine atom is the key activation step. Following its formation, the tethered nucleophile, in this case, the nitrogen atom of the prospective pyrrolidine ring, attacks the iodonium ion. This intramolecular nucleophilic attack typically follows Baldwin's rules for ring closure. For the formation of a five-membered pyrrolidine ring, a 5-exo-tet or 5-exo-trig cyclization is the favored pathway. The direction of the nucleophilic attack determines the regioselectivity and stereoselectivity of the final product.
The efficiency and outcome of the reaction can be influenced by several factors, including the nature of the substrate, the iodine source used, and the reaction conditions. researchgate.net For instance, the use of molecular iodine can sometimes be more effective than other iodonium reagents for less reactive substrates because it can better polarize the alkyne carbons for nucleophilic attack. researchgate.net
The specific iodine species employed plays a crucial role in the iodocyclization mechanism. researchgate.net Molecular iodine (I₂), often generated in situ from reagents like copper(II) sulfate (B86663) and sodium iodide, is a common electrophile. acs.org In these reactions, I₂ interacts with the unsaturated bond to form the cyclic iodonium intermediate. acs.org
Other electrophilic iodine reagents, such as N-iodosuccinimide (NIS), are also frequently used. researchgate.netresearchgate.net These reagents are often employed in the presence of a base to neutralize the acid that is produced during the deprotonation of the nucleophile. researchgate.net The choice between I₂ and other I⁺ sources can influence the reaction's outcome, potentially allowing for controlled divergent synthesis pathways (e.g., 5-exo vs. 6-endo cyclizations). researchgate.net
The intermediate iodonium ion is a high-energy species, and its subsequent reaction with the internal nucleophile is typically rapid. The stereochemistry of the starting material often dictates the stereochemistry of the resulting iodopyrrolidine, as the nucleophilic attack usually occurs from the face opposite the iodine bridge in the cyclic intermediate.
| Reagent System | Iodine Species | Role in Mechanism |
| I₂ | Molecular Iodine | Acts as the primary electrophile, forming a cyclic iodonium ion with the unsaturated bond. researchgate.netacs.org |
| NIS / Base | Iodonium Ion (I⁺) | Provides a source of electrophilic iodine and the base neutralizes acid byproducts. researchgate.netresearchgate.net |
| CuSO₄ / NaI | In situ generated I₂ | A method to produce molecular iodine under mild conditions for the cyclization reaction. acs.org |
Mechanistic Insights into Oxidative Decarboxylation-Iodination Processes
The transformation of proline derivatives to iodopyrrolidines can also occur through oxidative decarboxylation-iodination reactions. This process involves the removal of the carboxylic acid group and the simultaneous introduction of an iodine atom. While direct mechanistic studies on 4-iodopyrrolidine-2-carboxylic acid are limited, the mechanism can be inferred from studies on the oxidative decarboxylation of proline and other amino acids. researchgate.netresearchgate.net
The reaction is typically initiated by an oxidizing agent. The process likely proceeds through the formation of an N-centered radical or a carbocation at the C2 position following the loss of carbon dioxide. In the presence of an iodine source, this reactive intermediate is then trapped to form the C-I bond. The choice of oxidant is critical and can determine the reaction's efficiency. For example, systems like silver(I)/peroxydisulfate have been used for the oxidative decarboxylation of proline derivatives. researchgate.net
In a related context, hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene, are known to mediate oxidative decarboxylation of carboxylic acids, suggesting a plausible pathway for the formation of iodopyrrolidines from their carboxylic acid precursors. rsc.org Computational studies on similar systems suggest that the reaction may proceed through the formation of a propargyl iodide intermediate after decarboxylation. rsc.org
Stereochemical Mechanisms in Asymmetric Syntheses Leading to Chiral Iodopyrrolidines
The synthesis of enantiomerically pure chiral iodopyrrolidines is of significant interest, and the stereochemical outcome is determined by the mechanism of the key bond-forming steps. Asymmetric synthesis strategies often rely on the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. acs.orgmdpi.com
In the context of iodocyclization, if the starting material possesses a chiral center, this chirality can be transferred to the product. The stereochemistry of the newly formed stereocenters is dictated by the facial selectivity of the electrophilic attack by iodine and the subsequent intramolecular nucleophilic attack. For instance, the cyclization of a chiral homoallylic amine would lead to a diastereoselective formation of the corresponding iodopyrrolidine.
Another powerful approach is the use of asymmetric catalysis. Chiral catalysts can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. While specific examples for this compound are not prevalent, the principles of asymmetric synthesis of pyrrolidines are well-established. acs.org For example, methods like Sharpless asymmetric dihydroxylation can be used to introduce chirality, which is then carried through subsequent transformations to yield chiral pyrrolidine derivatives. nih.gov The stereochemistry can also be controlled through stereospecific reactions like Sₙ2 displacements in cyclization steps. acs.org
The accurate determination of the stereochemical outcome is crucial and can sometimes be complicated by phenomena such as the self-disproportionation of enantiomers (SDE), particularly in the case of scalemic samples. nih.gov
| Synthetic Strategy | Stereochemical Control Mechanism |
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials (e.g., L-proline) to transfer existing chirality to the final product. mdpi.com |
| Asymmetric Catalysis | A chiral catalyst creates a diastereomeric transition state, leading to an enantiomeric excess of one product isomer. |
| Substrate Control | Pre-existing stereocenters in the acyclic precursor direct the stereochemical course of the cyclization reaction. |
| Chiral Auxiliaries | A chiral auxiliary is temporarily attached to the substrate to direct the stereoselective reaction, and is later removed. |
Chemical Transformations and Functionalization of 4 Iodopyrrolidine 2 Carboxylic Acid
Nucleophilic Substitution Reactions at the C-4 Iodine Atom
The carbon-iodine bond at the C-4 position is susceptible to cleavage by nucleophiles, allowing for the displacement of the iodine atom and the formation of new bonds. This reactivity is fundamental to the functionalization of the pyrrolidine (B122466) scaffold.
The conversion of 4-iodopyrrolidine-2-carboxylic acid derivatives to their corresponding 4-hydroxy or 4-alkoxy analogues is a key transformation. For instance, the synthesis of (2S,4S)-N-Boc-4-hydroxy-L-proline has been achieved from the readily available (2S,4R)-N-Boc-4-hydroxy-L-proline. ed.ac.uk This process involves an intramolecular Mitsunobu reaction to form a lactone intermediate, which is then hydrolyzed with lithium hydroxide (B78521) to yield the desired trans-4-hydroxyproline derivative. ed.ac.uk This method provides a scalable route to this important building block. ed.ac.uk
The introduction of alkoxy groups can be achieved through the reaction of 4-iodopyrrolidine derivatives with the corresponding alkoxides. This Williamson ether synthesis-type reaction provides access to a range of 4-alkoxypyrrolidine-2-carboxylic acid derivatives, which are valuable in medicinal chemistry. For example, 4-alkoxy-2-hydroxyacetophenones, which are important precursors for various therapeutic agents, can be synthesized through the regioselective alkylation of 2,4-dihydroxyacetophenone. nih.gov
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| (2S,4R)-N-Boc-4-hydroxy-L-proline | 1. Intramolecular Mitsunobu reaction2. LiOH, H₂O/THF/MeOH | (2S,4S)-N-Boc-4-hydroxy-L-proline | 71 (over two steps) ed.ac.uk |
| 2,4-dihydroxyacetophenone | Alkyl bromide, CsHCO₃, CH₃CN, 80 °C | 4-alkoxy-2-hydroxyacetophenone | Up to 95 nih.gov |
The displacement of the iodine at C-4 with nitrogen nucleophiles provides a direct route to 4-aminopyrrolidine-2-carboxylic acid derivatives. These compounds are important components of various biologically active molecules. The reaction typically involves treating the 4-iodo compound with an amine, often in the presence of a base. Palladium-catalyzed C-N cross-coupling reactions have become a valuable method for the synthesis of anilines and their derivatives, which are important in pharmaceuticals. rsc.org While direct nucleophilic substitution is possible, these palladium-catalyzed methods often offer milder conditions and broader substrate scope. rsc.org
The formation of new carbon-carbon bonds at the C-4 position significantly expands the molecular diversity achievable from this compound.
Alkyl and Aryl Groups: The introduction of alkyl and aryl groups can be accomplished through various methods, including reactions with organometallic reagents. For instance, a general and practical C-4 functionalization of pyridines, a related heterocyclic system, has been achieved using Grignard reagents and organolithium reagents. nih.gov This strategy, which involves activation of the pyridine (B92270) ring, allows for highly regioselective C-4 alkylation and arylation. nih.gov Similar principles can be applied to the pyrrolidine system. A metal-free C-4 alkylation of isoquinolines has also been reported using vinyl ketones in the presence of benzoic acid. nih.gov
Cyano Group: The cyano group is a versatile functional group that can be readily converted into other functionalities such as amines, amides, and carboxylic acids. chemrevlett.com Decarboxylative cyanation of α-amino acids using photoredox catalysis and cyanobenziodoxolones provides a route to the corresponding nitriles. nih.gov This method is applicable to a broad range of α-amino acids, including proline derivatives. nih.gov Another approach involves the palladium-catalyzed decarboxylative cyanation of carboxylic acids using electrophilic cyanating reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). nih.gov
| Reaction Type | Reagents and Conditions | Product Type |
| C-4 Alkylation/Arylation | Grignard or organolithium reagents, urea (B33335) activation | 4-Alkyl/Aryl-pyrrolidine derivative |
| C-4 Alkylation | Vinyl ketone, benzoic acid | 4-Alkyl-pyrrolidine derivative |
| Decarboxylative Cyanation | Photoredox catalysis, cyanobenziodoxolones | 4-Cyano-pyrrolidine derivative |
| Decarboxylative Cyanation | Pd catalyst, NCTS | 4-Cyano-pyrrolidine derivative |
Palladium-Catalyzed Cross-Coupling Reactions at the C-4 Position
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-4 iodo substituent of this compound is an excellent substrate for these transformations. researchgate.netrsc.org
The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron compound with a halide, is one of the most widely used cross-coupling reactions. researchgate.net This reaction is particularly valuable for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents. nih.govmdpi.com The C-4 iodo group of this compound derivatives can be readily coupled with various aryl- and heteroarylboronic acids to introduce diverse aromatic moieties at this position. nih.gov The reaction conditions are generally mild and tolerant of a wide range of functional groups. mdpi.com Decarboxylative Suzuki-Miyaura type couplings have also been developed, allowing for the use of carboxylic acids as coupling partners. rsc.org
| Substrate | Coupling Partner | Catalyst System | Product |
| This compound derivative | Arylboronic acid | Pd(0) catalyst, base | 4-Arylpyrrolidine-2-carboxylic acid derivative |
| Heteroaromatic carboxylic acid | Arylboronic acid | Pd catalyst | Heteroaromatic biaryl |
| Halo-4H-pyrido[1,2-a]pyrimidin-4-one | (Het)arylboronic acid | Pd catalyst | (Het)aryl-4H-pyrido[1,2-a]pyrimidin-4-one |
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org This reaction offers a powerful method for constructing new carbon-carbon bonds with excellent stereoselectivity. organic-chemistry.org The C-4 iodo group of this compound can potentially undergo Heck coupling with various alkenes to introduce alkenyl substituents at the 4-position. Palladium-catalyzed reductive Heck couplings have been developed to synthesize highly substituted piperidine (B6355638) rings, a related heterocyclic system. nih.gov
Sonogashira Coupling: The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. nih.gov this compound derivatives are suitable substrates for Sonogashira coupling, allowing for the introduction of various alkynyl groups at the C-4 position. nih.gov Decarbonylative Sonogashira cross-coupling reactions have also been developed, expanding the scope to include carboxylic acid electrophiles. rsc.org
| Coupling Reaction | Coupling Partner | Catalyst System | Potential Product |
| Heck Coupling | Alkene | Pd catalyst, base | 4-Alkenylpyrrolidine-2-carboxylic acid derivative |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 4-Alkynylpyrrolidine-2-carboxylic acid derivative |
Reductive Deiodination Strategies
The carbon-iodine (C-I) bond in this compound represents a key site for synthetic diversification. Reductive deiodination, the cleavage of this bond to replace iodine with hydrogen, is a fundamental transformation that can be achieved through various methodologies. While specific studies on the reductive deiodination of this compound itself are not extensively documented in publicly available literature, general principles of reductive dehalogenation of alkyl and aryl iodides can be applied.
Common strategies for reductive deiodination involve the use of radical-based reactions, catalytic hydrogenation, or metal-hydride reagents. For instance, radical deiodination can be initiated by radical initiators in the presence of a hydrogen atom donor. Catalytic hydrogenation over a palladium catalyst (Pd/C) with a hydrogen source is another effective method, although the conditions must be carefully controlled to avoid reduction of other functional groups.
It is important to note that the reactivity of the C-I bond can be influenced by the nature of the protecting group on the pyrrolidine nitrogen. Electron-withdrawing protecting groups can affect the electron density of the pyrrolidine ring and, consequently, the ease of C-I bond cleavage.
| Reductive Deiodination Method | Reagents and Conditions | General Applicability |
| Catalytic Hydrogenation | H₂, Pd/C, Solvent (e.g., MeOH, EtOH) | Effective for C-I bond cleavage, requires optimization to prevent over-reduction. |
| Radical Deiodination | Radical Initiator (e.g., AIBN), H-donor (e.g., Bu₃SnH) | Generally applicable but may involve toxic tin reagents. |
| Metal-Hydride Reduction | LiAlH₄, NaBH₄ (with additives) | Strong reducing agents that can also reduce the carboxylic acid. |
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group at the 2-position of the pyrrolidine ring is a prime site for a wide array of chemical modifications, enabling the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science.
Esterification and Amidation Reactions
Esterification: The conversion of the carboxylic acid to an ester is a common and crucial transformation. Standard methods such as the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, are generally applicable. For more sensitive substrates or sterically hindered alcohols, milder methods like the Steglich esterification are preferred. This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov
Amidation: The formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine is a cornerstone of peptide synthesis and drug discovery. A variety of coupling reagents have been developed to facilitate this transformation with high efficiency and minimal side reactions. Commonly used reagents include hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), 1-hydroxybenzotriazole (B26582) (HOBt) in combination with a carbodiimide (B86325) like EDC, and phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). The choice of coupling reagent and reaction conditions is critical to achieve high yields and avoid racemization at the chiral center of the carboxylic acid. nih.govgrowingscience.compeptide.com
| Reaction Type | Coupling Reagent/Catalyst | Typical Conditions | Key Considerations |
| Esterification | H₂SO₄ (catalytic) | Alcohol (solvent), heat | Simple, but harsh conditions may not be suitable for all substrates. chemguide.co.ukmasterorganicchemistry.comsparkl.me |
| Esterification | DCC/DMAP or EDC/DMAP | Anhydrous solvent (e.g., CH₂Cl₂), room temperature | Mild conditions, suitable for sensitive substrates. nih.gov |
| Amidation | EDC/HOBt | Aprotic solvent (e.g., DMF, CH₂Cl₂), base (e.g., DIPEA) | Widely used, minimizes racemization. nih.gov |
| Amidation | HATU | Aprotic solvent (e.g., DMF), base (e.g., DIPEA) | Highly efficient, especially for challenging couplings. growingscience.com |
Reduction to Alcohol and Subsequent Transformations
The carboxylic acid can be reduced to a primary alcohol, providing another avenue for functionalization. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. masterorganicchemistry.comnumberanalytics.combyjus.comlibretexts.orgyoutube.com The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup to protonate the resulting alkoxide. It is important to note that LiAlH₄ is a very strong reducing agent and will also reduce esters and amides. Therefore, if selective reduction of the carboxylic acid is desired in the presence of these other functional groups, careful planning of the synthetic route, including the use of protecting groups, is necessary.
The resulting primary alcohol can then undergo a variety of subsequent transformations, such as oxidation to an aldehyde, conversion to a leaving group for nucleophilic substitution, or etherification.
| Transformation | Reagent | Product |
| Reduction of Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |
Modifications of the Pyrrolidine Nitrogen Atom (e.g., N-protection/deprotection)
The secondary amine of the pyrrolidine ring is a nucleophilic center that readily undergoes various chemical modifications. In many synthetic sequences, it is necessary to protect this nitrogen to prevent unwanted side reactions during transformations at other parts of the molecule.
N-Protection: The most common protecting group for the pyrrolidine nitrogen is the tert-butoxycarbonyl (Boc) group. It is typically introduced by reacting the pyrrolidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid). Other common protecting groups include the benzyloxycarbonyl (Cbz) group and various acyl groups.
N-Acylation and N-Alkylation: The pyrrolidine nitrogen can be directly acylated with acyl chlorides or acid anhydrides to form amides. N-alkylation can be achieved by reaction with alkyl halides, although this can sometimes lead to over-alkylation. Reductive amination is an alternative method for controlled N-alkylation.
The choice of N-substituent can have a significant impact on the biological activity and physicochemical properties of the final compound.
| Modification | Reagents | Notes |
| N-Boc Protection | Boc₂O, Base (e.g., Et₃N, DMAP) | Widely used, acid-labile protecting group. |
| N-Cbz Protection | Benzyl Chloroformate, Base | Removed by hydrogenolysis. |
| N-Acylation | Acyl Chloride or Anhydride, Base | Forms an N-acylpyrrolidine derivative. |
Applications of 4 Iodopyrrolidine 2 Carboxylic Acid As a Synthetic Intermediate
Building Block for Complex Pyrrolidine-Containing Scaffolds
The pyrrolidine (B122466) ring is a common motif in many biologically active compounds. 4-Iodopyrrolidine-2-carboxylic acid serves as an excellent starting material for the elaboration of this core structure. The presence of the iodine atom at the 4-position provides a handle for introducing various substituents through cross-coupling reactions, nucleophilic substitutions, and other transformations. This allows for the systematic modification of the pyrrolidine scaffold to explore structure-activity relationships and optimize biological activity.
The versatility of the pyrrolidine scaffold is highlighted by its presence in a vast number of FDA-approved drugs. nih.gov The ability to introduce substituents at the C-4 position of the pyrrolidine ring can significantly influence the molecule's conformation and basicity, which are critical factors for its biological function. nih.gov For instance, the synthesis of novel spirocyclic pyrrolidines, which are advanced building blocks in drug discovery, can be achieved using methodologies that could be adapted for intermediates like this compound. researchgate.netenamine.net
Precursor to Other Heterocyclic Systems, including Dihydropyrrols and Pyrroles
Beyond its use in creating substituted pyrrolidines, this compound can be a precursor to other important heterocyclic systems. Elimination reactions involving the iodine atom can lead to the formation of dihydropyrrole intermediates. These unsaturated rings can then undergo further reactions, such as oxidation, to furnish fully aromatic pyrroles.
Pyrrole-2-carboxylic acid and its derivatives are known to be of biological origin and have been identified in various natural products. hmdb.canih.gov The ability to convert a readily available iodinated pyrrolidine into these aromatic systems opens up synthetic routes to a class of compounds with known biological activities, including potential applications as biofilm inhibitors. nih.gov
Synthesis of Unnatural Amino Acid Derivatives
Unnatural amino acids are crucial tools in chemical biology and drug discovery, offering a way to introduce novel functionalities into peptides and proteins. This compound, being a substituted proline analogue, is an ideal starting point for the synthesis of a variety of unnatural amino acid derivatives. chemscene.com
The general strategy often involves the modification of the pyrrolidine ring or the carboxylic acid group. For example, the iodine atom can be replaced with other functional groups through various coupling reactions, leading to novel side chains. The synthesis of enantiopure unnatural amino acids is a significant area of research, with methods like metallaphotoredox catalysis providing mild and efficient routes from natural amino acid precursors. princeton.edu The principles of these methods could be applied to derivatives of this compound to generate a library of unique amino acid building blocks. nih.govnih.gov
Stereodivergent Synthesis of Chiral Compounds
The stereochemistry of a molecule is often critical to its biological activity. This compound, possessing two stereocenters, can be utilized in stereodivergent synthetic strategies. This approach allows for the selective synthesis of different stereoisomers of a target molecule from a single starting material.
By carefully choosing reaction conditions and reagents, chemists can control the stereochemical outcome of reactions at both the C-2 and C-4 positions. This is particularly important in the synthesis of complex natural products and pharmaceuticals where specific stereoisomers are required for desired efficacy. nih.gov The development of stereodivergent methods provides access to a wider range of chemical space and allows for a more thorough investigation of the impact of stereochemistry on biological function. researchgate.net
Integration into Multistep Total Syntheses of Complex Molecules
The utility of this compound is further demonstrated by its potential for integration into the multistep total syntheses of complex natural products and other medicinally relevant molecules. Its functional handles allow for its incorporation into a larger molecular framework at various stages of a synthetic sequence.
Modern synthetic strategies, such as those employing electrocatalytic decarboxylative cross-coupling, have been shown to simplify the synthesis of complex molecules. nih.gov Intermediates like this compound could potentially be utilized in such radical-based retrosynthetic approaches, leading to more concise and efficient total syntheses. The ability to construct key fragments containing the pyrrolidine motif and then couple them with other building blocks is a powerful tool in the arsenal (B13267) of synthetic organic chemists.
Advanced Characterization Techniques for 4 Iodopyrrolidine 2 Carboxylic Acid and Its Derivatives
Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Spectroscopic methods are fundamental for the structural elucidation of organic compounds. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a detailed picture of the molecular framework of 4-iodopyrrolidine-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. For this compound, specific chemical shifts and coupling patterns are expected based on the electronic environment of each nucleus.
¹H NMR: The proton spectrum would exhibit distinct signals for the protons on the pyrrolidine (B122466) ring. The proton at the C2 position, being adjacent to the electron-withdrawing carboxylic acid group, would appear as a downfield multiplet. The proton at the C4 position, bonded to the carbon bearing the iodine atom, would also be deshielded. The remaining methylene (B1212753) protons at the C3 and C5 positions would show complex splitting patterns due to diastereotopicity and coupling to adjacent protons. The N-H and O-H protons would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
¹³C NMR: The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 170-180 ppm. bldpharm.com The C2 and C4 carbons, being attached to the nitrogen and iodine atoms respectively, would also be significantly deshielded compared to the other ring carbons. The presence of the heavy iodine atom would influence the chemical shift of the C4 carbon.
Expected NMR Data for this compound: Please note: The following data are predicted values based on the analysis of similar structures and have not been experimentally verified for this specific compound from the searched literature.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| H-2 | ~4.0 - 4.5 | dd |
| H-3 | ~2.2 - 2.8 | m |
| H-4 | ~4.2 - 4.7 | m |
| H-5 | ~3.3 - 3.8 | m |
| NH | Broad s | Variable |
| OH | Broad s | Variable |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~170 - 180 |
| C-2 | ~58 - 65 |
| C-3 | ~35 - 45 |
| C-4 | ~25 - 35 |
| C-5 | ~50 - 58 |
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by several key absorption bands. A very broad O-H stretching band would be expected in the region of 2500-3300 cm⁻¹, which is characteristic of a carboxylic acid due to hydrogen bonding. The C=O stretch of the carbonyl group would appear as a strong absorption around 1700-1730 cm⁻¹. The N-H stretching of the secondary amine would be observed in the region of 3200-3500 cm⁻¹, and C-H stretching vibrations would be seen just below 3000 cm⁻¹. The C-I bond would have a stretching frequency in the far-infrared region, typically below 600 cm⁻¹.
Mass Spectrometry (MS):
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound (C₅H₈INO₂), the molecular weight is 241.03 g/mol . chemscene.com In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) at m/z = 241 would be expected. A characteristic feature would be the isotopic pattern of iodine. Natural iodine exists as a single stable isotope, ¹²⁷I. Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da), the iodine atom (127 Da), or cleavage of the pyrrolidine ring. In mass spectrometry of halogen-containing compounds, the presence of bromine or chlorine atoms gives a characteristic M+2 peak due to their natural isotopic abundances. libretexts.orglibretexts.org Since iodine is monoisotopic, this feature would not be present.
X-ray Crystallography for Precise Structural Elucidation
While spectroscopic methods provide valuable structural information, X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method allows for the unambiguous assignment of the absolute stereochemistry of chiral centers, as well as detailed information on bond lengths, bond angles, and torsional angles.
For this compound, obtaining a single crystal suitable for X-ray diffraction would be a critical step. If successful, the resulting crystal structure would confirm the cis or trans relationship between the iodine atom at the C4 position and the carboxylic acid group at the C2 position. It would also reveal the puckering of the pyrrolidine ring, which can adopt various envelope or twist conformations. This detailed structural information is invaluable for understanding the molecule's conformational preferences and how it might interact with biological targets. Although no published crystal structure for this compound was found in the searched literature, the general methodology would involve crystallizing the compound and analyzing the diffraction pattern of X-rays passing through the crystal.
Chiral Chromatography and Optical Rotation for Enantiomeric Purity Assessment
Since this compound possesses two chiral centers (at C2 and C4), it can exist as four possible stereoisomers. The separation and identification of these stereoisomers are crucial, particularly in pharmaceutical applications where different enantiomers can have vastly different biological activities. csfarmacie.cz
Chiral Chromatography:
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for separating enantiomers. nih.govchromatographyonline.com The principle of chiral HPLC relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times. sepscience.comsigmaaldrich.com For the separation of the enantiomers of this compound, various types of CSPs could be employed, such as polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives), protein-based, or cyclodextrin-based columns. nih.gov The separation can be optimized by varying the mobile phase composition, temperature, and flow rate. chromatographyonline.com An alternative indirect method involves derivatizing the racemic mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov
Optical Rotation:
Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. youtube.com Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. A polarimeter is used to measure the observed rotation. The specific rotation, [α], is a characteristic constant for a pure enantiomer under standard conditions of temperature, wavelength, solvent, and concentration. youtube.com For this compound, each pure enantiomer would have a specific rotation of equal magnitude and opposite sign. A racemic mixture (a 1:1 mixture of enantiomers) would be optically inactive. By measuring the optical rotation of a sample, one can determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other.
Theoretical and Computational Chemistry Studies on 4 Iodopyrrolidine 2 Carboxylic Acid
Conformational Analysis and Energetics of the Pyrrolidine (B122466) Ring System
The introduction of a substituent at the 4-position significantly influences the equilibrium between the endo and exo puckers. This is due to a combination of steric and stereoelectronic effects. For 4-substituted prolines, the preference for a particular pucker is dependent on the nature and stereochemistry of the substituent. Electron-withdrawing groups, such as halogens, have a profound impact on this equilibrium. nih.gov
In the case of 4-iodopyrrolidine-2-carboxylic acid, the iodine atom is a large and electron-withdrawing substituent. Computational studies on 4-fluoroproline (B1262513) have shown that stereoelectronic effects, specifically hyperconjugation, play a crucial role in determining the ring pucker. nih.gov For 4R-substituted prolines with electron-withdrawing groups, an exo pucker is generally favored, which correlates with a preference for a trans amide bond. Conversely, 4S-substitution tends to favor the endo pucker. nih.gov
For (2S,4S)-4-iodopyrrolidine-2-carboxylic acid, the iodine atom would be in a cis relationship with the carboxylic acid group. Based on studies of other 4S-substituted prolines with electron-withdrawing groups, it is predicted that this diastereomer would favor an endo ring pucker. nih.gov This conformation is significant as it is associated with the δ-conformation (φ, ψ ≈ –80°, 0°) which is central to the formation of β-turns in peptides. nih.gov
Computational methods like Density Functional Theory (DFT) are powerful tools for investigating these conformational preferences. By performing geometry optimizations and calculating the relative energies of the different puckered states, a quantitative understanding of the conformational landscape can be achieved.
Table 1: Predicted Conformational Preferences of this compound Analogs
| Compound | Predicted Favored Pucker | Predicted Amide Bond Preference | Associated Secondary Structure |
| (2S,4R)-4-Iodopyrrolidine-2-carboxylic acid | Exo | Trans | Polyproline II (PPII), α-helix |
| (2S,4S)-4-Iodopyrrolidine-2-carboxylic acid | Endo | Trans/Cis | β-turn |
This table is based on analogies with other 4-substituted proline derivatives and represents predicted trends.
Reaction Pathway Modeling and Transition State Calculations for Synthetic Reactions
The synthesis of this compound can be achieved through various synthetic routes, often starting from hydroxyproline. A common method involves the Mitsunobu reaction to introduce the iodine atom. nih.gov Computational chemistry can play a vital role in understanding and optimizing such synthetic transformations.
Reaction pathway modeling using quantum mechanical methods can be employed to investigate the mechanism of the iodination reaction. This involves identifying the reactants, products, any intermediates, and, crucially, the transition states that connect them along the reaction coordinate. By calculating the energies of these species, the activation energy barrier for the reaction can be determined, providing insights into the reaction kinetics.
For instance, in the Mitsunobu reaction for the synthesis of 4S-iodoproline from 4R-hydroxyproline, a double inversion of stereochemistry (SN2 mechanism) is expected. nih.gov Transition state calculations can confirm the stereochemical outcome and identify any potential side reactions. These calculations are typically performed using DFT methods, often in conjunction with a continuum solvation model to account for the effect of the solvent.
Furthermore, computational modeling can be used to explore alternative synthetic routes. For example, the direct iodination of the pyrrolidine ring could be modeled to assess its feasibility and regioselectivity.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations provide a detailed picture of the electronic structure of this compound, which is fundamental to understanding its reactivity. The presence of the electronegative iodine atom significantly alters the electron distribution within the molecule compared to proline.
Methods such as Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution and analyze hyperconjugative interactions. These interactions, particularly between the C-H bonds and the C-I bond, are key to the stereoelectronic effects that dictate the conformational preferences of the ring. nih.gov
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also of great interest. The energies and spatial distributions of the HOMO and LUMO provide insights into the molecule's reactivity. For example, the LUMO can indicate the most likely sites for nucleophilic attack. In this compound, the C-I bond is expected to be a significant feature of the LUMO, highlighting its potential as a site for nucleophilic substitution reactions.
The large size and polarizability of the iodine atom also introduce the possibility of halogen bonding, a non-covalent interaction where the iodine atom acts as a Lewis acid. nih.gov Quantum chemical calculations can be used to predict the strength and directionality of potential halogen bonds with other molecules, which is crucial for its application in designing protein-ligand interactions.
Prediction of Spectroscopic Properties from First Principles
Computational chemistry allows for the prediction of various spectroscopic properties from first principles, which can be invaluable for the characterization of this compound.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated shifts, when compared with experimental data, can help to confirm the structure and stereochemistry of the synthesized molecule. The conformational flexibility of the pyrrolidine ring will influence the observed chemical shifts, and computational modeling can help to deconvolute these effects.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of the molecule can also be predicted computationally. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This can aid in the interpretation of experimental spectra and the identification of characteristic vibrational modes associated with the pyrrolidine ring and the C-I bond.
Circular Dichroism (CD) Spectroscopy: For chiral molecules like this compound, CD spectroscopy is a powerful technique for studying conformation in solution. Time-dependent DFT (TD-DFT) calculations can be used to predict the CD spectrum, which is highly sensitive to the secondary structure adopted by peptides containing this amino acid.
The presence of the heavy iodine atom can present challenges for standard computational methods, and relativistic effects may need to be considered for highly accurate predictions of certain properties.
Table 2: Key Computational Chemistry Methods and Their Applications
| Computational Method | Property Predicted | Relevance to this compound |
| Density Functional Theory (DFT) | Geometries, Energies, Reaction Pathways | Conformational analysis, reaction mechanism studies |
| Natural Bond Orbital (NBO) Analysis | Charge Distribution, Hyperconjugation | Understanding electronic effects of the iodine substituent |
| Gauge-Including Atomic Orbital (GIAO) | NMR Chemical Shifts | Structural characterization and confirmation |
| Time-Dependent DFT (TD-DFT) | Electronic Excitation Energies, CD Spectra | Prediction of UV-Vis and CD spectra for conformational analysis |
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Routes with High Atom Economy
Future efforts will likely prioritize the development of more sustainable and atom-economical synthetic pathways to 4-Iodopyrrolidine-2-carboxylic acid and its derivatives. A key starting material for this purpose is hydroxyproline, a naturally occurring amino acid, which provides a chiral pool advantage. Specifically, (2S,4R)-4-hydroxyproline (trans-hydroxyproline) is an abundant and inexpensive precursor. medchemexpress.com
A significant challenge is controlling the stereochemistry at the C4 position. Research has demonstrated a scalable, two-step approach to invert the stereochemistry of the hydroxyl group from the readily available (2S,4R)-N-Boc-4-hydroxy-L-proline to the required (2S,4S) diastereomer. ed.ac.uk This process involves an intramolecular Mitsunobu reaction to form a bicyclic lactone, followed by hydrolysis, achieving the desired stereoisomer in high yield. ed.ac.uk
Future research should explore more efficient iodination methods. This could include the use of catalytic systems or reagents that generate benign byproducts. For instance, employing systems like cerium(III) chloride/sodium iodide or exploring thioiminium salts could provide milder and more atom-efficient alternatives to classical phosphine-based reagents. medchemexpress.comnih.gov The goal is to create a streamlined process from a renewable feedstock like hydroxyproline that minimizes waste and maximizes the incorporation of atoms from reactants into the final product. medchemexpress.com
Table 1: Comparison of Potential Iodination Methods
| Method | Reagents | Key Advantages | Key Disadvantages | Atom Economy |
| Appel Reaction | PPh₃, I₂ | Well-established, reliable | Generates stoichiometric PPh₃=O waste | Low |
| CeCl₃·7H₂O/NaI | CeCl₃·7H₂O, NaI | Inexpensive, water-tolerant Lewis acid | Requires reflux temperatures | Moderate |
| Thioiminium Salts | N,N-dimethyl-N-(methylsulfanylmethylene)ammonium iodide | Mild, neutral conditions; easy byproduct removal | Reagent must be synthesized | Moderate to High |
| Finkelstein Reaction | NaI on a tosylate/mesylate precursor | High-yielding, clean inversion | Requires a two-step process from alcohol | Moderate |
Exploration of New Chemical Transformations Leveraging the Iodine Functional Group
The carbon-iodine bond at the C4 position is a key feature that imparts significant synthetic versatility to the molecule. This secondary alkyl iodide can participate in a wide array of chemical transformations, making it an ideal handle for introducing molecular diversity.
Future research will undoubtedly focus on extensively exploring its reactivity in various cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura (C-C bond formation with boronic acids), Sonogashira (C-C bond formation with terminal alkynes), Heck (C-C bond formation with alkenes), and Buchwald-Hartwig (C-N bond formation with amines) are powerful tools in drug discovery for rapidly building molecular complexity. rsc.orgresearchgate.net The application of these reactions to this compound would enable the synthesis of vast libraries of novel compounds with diverse substituents at the C4 position. nih.gov
Beyond traditional cross-coupling, the iodine atom can be leveraged for other transformations:
Radical Reactions: The C-I bond can be homolytically cleaved to generate a carbon-centered radical, which can participate in various addition and cyclization reactions.
Metal-Halogen Exchange: Treatment with organolithium or Grignard reagents can generate a nucleophilic pyrrolidine (B122466) species at C4, which can then react with a range of electrophiles.
Halogen-Atom Transfer (XAT): Recent advances have shown that alkyl iodides can react with diazonium salts under transition-metal-free conditions to form C-N bonds via a halogen-atom transfer process, offering a novel amination strategy. bldpharm.com
Design of Advanced Synthetic Methodologies for Enhanced Stereocontrol and Efficiency
Achieving precise control over the stereochemistry of the pyrrolidine ring is paramount, as different stereoisomers can exhibit vastly different biological activities. libretexts.org The synthesis of this compound presents two key stereocenters at C2 and C4. While using chiral precursors like L- or D-hydroxyproline can fix the stereochemistry at C2, controlling the C4 configuration during iodination is crucial.
Future synthetic methodologies will aim for highly diastereoselective reactions. For example, developing iodination conditions that proceed with either clean inversion (Sₙ2) or retention of stereochemistry from a C4-hydroxy precursor will be a key research area. Organocatalysis, which has emerged as a powerful tool for asymmetric synthesis, could be employed to develop novel, enantioselective routes to functionalized pyrrolidines from achiral starting materials. This would bypass the reliance on the chiral pool and allow access to all possible stereoisomers of the target molecule.
Expanding Applications in the Synthesis of Diverse Chemical Scaffolds
The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that frequently appears in biologically active compounds and can bind to multiple protein targets. This makes this compound an exceptionally valuable starting point for drug discovery programs.
Future research will focus on using this compound as a versatile building block to synthesize libraries of molecules for screening against various biological targets. The ability to easily modify the C4 position via the iodine handle allows for rapid exploration of the structure-activity relationship (SAR). libretexts.org By coupling different fragments to the C4 position, chemists can fine-tune the steric and electronic properties of the molecule to optimize its binding affinity and selectivity for a specific target.
Potential applications include the synthesis of:
Enzyme Inhibitors: The rigid pyrrolidine core can mimic the transition state of enzymatic reactions.
Receptor Ligands: The scaffold can be decorated with functional groups to target specific G-protein coupled receptors (GPCRs) or ion channels.
Peptidomimetics: The constrained amino acid structure can be incorporated into peptides to enhance their stability and bioavailability.
Integration with Flow Chemistry and Automation Technologies for Scalable Synthesis
To meet the demands of high-throughput screening and potential large-scale production, future synthetic routes for this compound and its derivatives will benefit from integration with modern technologies like flow chemistry and automation. ed.ac.uk
Continuous flow synthesis offers several advantages over traditional batch processing:
Enhanced Safety: Potentially hazardous reactions or reagents can be handled more safely in the small, controlled environment of a flow reactor.
Improved Efficiency: Superior heat and mass transfer in flow systems can lead to faster reaction times and higher yields.
Scalability: Scaling up production is often simpler in a flow system by running the reactor for longer periods, as opposed to using larger, more expensive batch reactors.
Automation: Flow reactors can be readily integrated with automated systems for reagent delivery, reaction monitoring, and purification, enabling the rapid and reproducible synthesis of compound libraries.
The synthesis of halogenated heterocycles, in particular, can be significantly improved using flow chemistry. medchemexpress.com The precise control over reaction parameters can minimize side reactions and improve the selectivity of iodination steps. Subsequent cross-coupling reactions, which often require careful control of temperature and catalyst loading, are also well-suited for flow chemistry platforms. This integration will be crucial for unlocking the full potential of this compound as a key building block for the next generation of therapeutics and advanced materials.
Q & A
Basic Question: What are the standard synthetic routes for preparing 4-iodopyrrolidine-2-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves iodination of a pyrrolidine precursor. A common approach is halogenation at the 4-position using iodine sources (e.g., N-iodosuccinimide) under inert conditions. Optimization includes:
- Catalyst Selection : Transition-metal catalysts (e.g., Pd or Cu) may enhance regioselectivity, as seen in analogous heterocyclic iodinations .
- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions .
- Protection/Deprotection : The carboxylic acid group may require protection (e.g., esterification) to prevent undesired iodination at adjacent sites .
Post-synthesis, purity is confirmed via HPLC (>95%) and NMR to verify substitution patterns .
Advanced Question: How can stereochemical and conformational effects of this compound be analyzed to inform drug design?
Methodological Answer:
The iodine atom’s steric bulk and electron-withdrawing properties influence ring puckering and intermolecular interactions. Techniques include:
- NMR Spectroscopy : H and C NMR assess dihedral angles and coupling constants to map ring conformation .
- X-ray Crystallography : Resolves absolute stereochemistry and intermolecular packing, critical for structure-activity relationships (SAR) in medicinal chemistry .
- Computational Modeling : Density Functional Theory (DFT) calculations predict preferred conformers and electronic effects of iodine substitution .
Basic Question: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- FT-IR : Confirms carboxylic acid (C=O stretch ~1700 cm) and C-I bond (~500 cm) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns (e.g., I vs. I) .
- Reverse-Phase HPLC : Uses C18 columns with UV detection (λ = 254 nm) for purity assessment; mobile phases often include trifluoroacetic acid (TFA) to suppress carboxylate ionization .
Advanced Question: How can mechanistic studies resolve contradictions in reported reactivity of this compound in cross-coupling reactions?
Methodological Answer:
Discrepancies in Suzuki or Ullmann coupling efficiency may arise from:
- Iodine Lability : Competitive C-I bond cleavage under basic conditions. Kinetic studies (e.g., monitoring by F NMR with fluorinated substrates) can identify degradation pathways .
- Ligand Effects : Bulky ligands (e.g., PPh) may stabilize Pd intermediates, improving coupling yields .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance metal coordination, while additives like KI suppress iodide displacement .
Advanced Question: How should researchers address conflicting data in safety assessments of this compound?
Methodological Answer:
Limited ecotoxicological data (e.g., LD, bioaccumulation potential) require:
- In Silico Predictions : Tools like EPI Suite estimate toxicity endpoints using QSAR models .
- Tiered Testing : Start with Ames tests for mutagenicity, followed by acute toxicity assays in model organisms (e.g., Daphnia magna) .
- Peer Consultation : Cross-validate findings with institutions studying analogous iodinated heterocycles .
Basic Question: What experimental frameworks are used to evaluate the biological activity of this compound?
Methodological Answer:
- Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Kinetic assays (e.g., fluorescence polarization) to test binding to target enzymes (e.g., proteases) .
- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK293) to establish therapeutic indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
